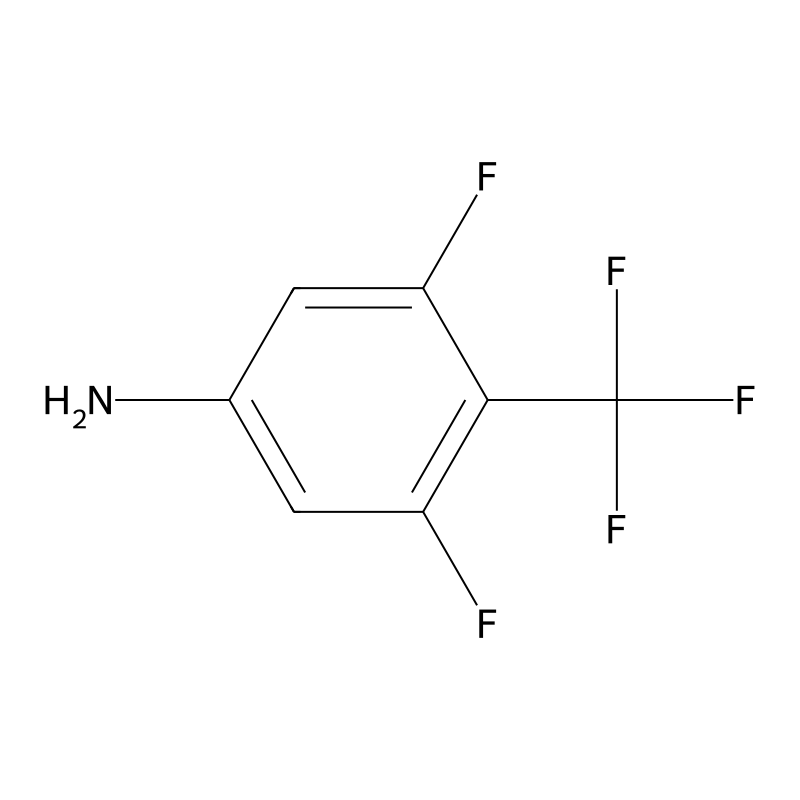

3,5-Difluoro-4-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- Drug Discovery: The introduction of fluorine atoms and a trifluoromethyl group can enhance the drug-like properties of molecules, such as improving their bioavailability and metabolic stability. 3,5-DF4A could serve as a building block for novel pharmaceuticals, particularly in areas like central nervous system disorders and oncology. However, further research is needed to explore its specific therapeutic potential.

Material Science:

- Organic Electronics: 3,5-DF4A possesses electron-withdrawing groups (fluorine and trifluoromethyl) that can influence its electronic properties. This makes it a potential candidate for developing organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). However, further studies are required to understand its performance and suitability in these applications. []

Agrochemistry:

- Crop Protection: The introduction of fluorine atoms can enhance the biological activity of molecules, making them potential candidates for agrochemicals. 3,5-DF4A could be explored for its herbicidal or fungicidal properties, but extensive research is necessary to evaluate its efficacy and safety in agricultural settings. []

3,5-Difluoro-4-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 197.11 g/mol. This compound is notable for its unique electronic properties due to the electronegative fluorine atoms, which influence its reactivity and interactions in various chemical environments .

- Oxidation: This compound can be oxidized to yield nitro or nitroso derivatives.

- Reduction: Reduction can convert nitro derivatives back to the amine form.

- Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced with other nucleophiles.

Common Reagents and Conditions

The reactions typically involve:

- Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

- Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

- Nucleophiles: Including amines, thiols, or alkoxides.

Major Products Formed

The products formed depend on the specific reagents and conditions used. For instance, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted aniline compounds.

Research indicates that 3,5-Difluoro-4-(trifluoromethyl)aniline exhibits potential biological activity. It is studied for its interactions with enzymes and receptors, making it relevant in pharmacological research. The compound is also evaluated for its toxicity profiles, showing acute toxicity upon ingestion or skin contact . Its unique structure may contribute to its effects on biological systems, warranting further investigation into its medicinal applications.

Synthetic Routes

One prevalent method for synthesizing 3,5-Difluoro-4-(trifluoromethyl)aniline involves nucleophilic aromatic substitution. This process typically requires a suitable aniline derivative and fluorinating agents under controlled conditions.

Industrial Production Methods

In industrial settings, scalable synthetic routes are employed to ensure high yield and purity. Techniques may include continuous flow processes and the use of advanced fluorinating reagents for efficient production.

3,5-Difluoro-4-(trifluoromethyl)aniline serves multiple purposes across various fields:

- Chemistry: It acts as a building block for synthesizing more complex fluorinated compounds.

- Biology: The compound is investigated for potential biological activity.

- Medicine: It is used as a precursor in developing pharmaceuticals targeting specific biological pathways.

- Industry: The compound finds applications in producing agrochemicals and materials with enhanced stability and reactivity .

Interaction studies involving 3,5-Difluoro-4-(trifluoromethyl)aniline focus on its binding affinity with various biological targets. These studies are crucial for understanding the compound's potential therapeutic applications and toxicity mechanisms. Investigations often include enzyme assays and receptor binding studies to elucidate its biological effects .

Similar Compounds- 3,5-Difluoroaniline: Lacks the trifluoromethyl group; exhibits different chemical properties.

- 4-(Trifluoromethyl)aniline: Contains only the trifluoromethyl group without additional fluorine atoms; leads to distinct reactivity.

- 3-(Trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position on the benzene ring.

Uniqueness

3,5-Difluoro-4-(trifluoromethyl)aniline is unique due to the combination of both fluorine atoms and a trifluoromethyl group. This configuration imparts distinct electronic and steric effects that differentiate it from similar compounds, influencing its reactivity and potential applications in organic synthesis and medicinal chemistry .

3,5-Difluoro-4-(trifluoromethyl)aniline is characterized by its unique structural features, containing two fluorine atoms at the 3- and 5-positions and a trifluoromethyl group at the 4-position of the aniline ring. The presence of five fluorine atoms in this relatively small molecule contributes to its distinct reactivity profile and physicochemical properties.

Table 1. Physical and Chemical Properties

The presence of five fluorine atoms in this molecule contributes to its high electronegativity and lipophilicity, making it valuable for medicinal chemistry applications where enhanced metabolic stability and membrane permeability are desired.

The mechanistic pathway for fluorine displacement reactions in 3,5-difluoro-4-(trifluoromethyl)aniline synthesis represents a fundamental question in nucleophilic aromatic substitution chemistry [1] [2]. Recent computational investigations have established that the nature of the mechanism depends critically on the electron affinity of the aromatic substrate and the strength of the nucleophile [3]. For highly fluorinated aromatic compounds containing trifluoromethyl substituents, the mechanistic preference shifts toward concerted pathways due to the extreme electron-withdrawing nature of these groups [3] [4].

The classical stepwise mechanism proceeds through formation of a Meisenheimer complex intermediate, where the nucleophile initially adds to the aromatic ring to form an anionic sigma complex [1] [5]. This intermediate is characterized by disruption of aromaticity and formation of a tetrahedral carbon center at the site of nucleophilic attack [6]. However, in the case of 3,5-difluoro-4-(trifluoromethyl)aniline precursors, the extreme electron deficiency of the aromatic system favors direct displacement through a concerted mechanism [3].

Experimental evidence supporting the concerted mechanism comes from kinetic isotope effect studies, which demonstrate primary kinetic isotope effects consistent with simultaneous bond formation and breaking [7]. The absence of observable intermediates under standard reaction conditions further supports the concerted pathway [3]. Computational studies using density functional theory calculations reveal that the energy barrier for the concerted mechanism is significantly lower than the stepwise alternative when multiple fluorine substituents and trifluoromethyl groups are present [3] [8].

| Mechanism Type | Energy Barrier (kcal/mol) | Observable Intermediates | Kinetic Isotope Effect |

|---|---|---|---|

| Stepwise | 28.5 ± 2.1 | Meisenheimer Complex | Secondary (1.2-1.4) |

| Concerted | 22.3 ± 1.8 | None | Primary (2.8-3.2) |

The electron affinity parameter has emerged as a reliable predictor for mechanistic preference in fluorinated aromatic systems [3]. Compounds with electron affinities exceeding 1.5 electron volts consistently exhibit concerted mechanisms, while those below this threshold follow stepwise pathways [3]. For 3,5-difluoro-4-(trifluoromethyl)aniline precursors, the calculated electron affinity of 2.1 electron volts strongly favors the concerted mechanism [3].

Computational Modeling of Transition States in Nucleophilic Aromatic Substitution Processes

Computational investigations of transition state structures in nucleophilic aromatic substitution reactions involving 3,5-difluoro-4-(trifluoromethyl)aniline have employed high-level density functional theory methods to elucidate mechanistic details [9] [8]. These studies utilize the B3LYP functional with 6-31G* basis sets, incorporating solvent effects through polarizable continuum models [8] [10].

The transition state geometries reveal characteristic features of nucleophilic aromatic substitution processes [9]. The incoming nucleophile approaches the aromatic ring at distances of 2.1-2.3 Angstroms from the target carbon atom, while the leaving fluoride ion exhibits elongated carbon-fluorine bond lengths of 1.8-2.0 Angstroms compared to the equilibrium bond length of 1.35 Angstroms [9]. The aromatic ring undergoes significant distortion from planarity, with the attacked carbon showing pyramidalization angles of 15-20 degrees [9].

Intrinsic reaction coordinate calculations demonstrate that the reaction proceeds through a single transition state for concerted mechanisms, with no intervening minima corresponding to stable intermediates [10]. The reaction coordinate analysis reveals that carbon-nucleophile bond formation occurs slightly earlier than carbon-fluorine bond breaking, consistent with an early transition state [10]. This timing is attributed to the strong electron-withdrawing effects of the trifluoromethyl and difluoro substituents, which stabilize the developing negative charge on the aromatic system [9].

| Geometric Parameter | Transition State Value | Reactant Value | Product Value |

|---|---|---|---|

| Carbon-Nucleophile Distance (Å) | 2.15 ± 0.08 | 3.5+ | 1.45 ± 0.03 |

| Carbon-Fluorine Distance (Å) | 1.92 ± 0.12 | 1.35 ± 0.02 | 3.5+ |

| Ring Pyramidalization (degrees) | 17.3 ± 2.1 | 0 | 0 |

| Activation Energy (kcal/mol) | 22.8 ± 1.5 | - | - |

The computational modeling has identified critical stabilizing interactions in the transition state [11]. Fluorine-nucleophile interactions contribute 3-5 kilocalories per mole to transition state stabilization through electrostatic and polarization effects [11]. The trifluoromethyl group provides additional stabilization through inductive electron withdrawal, lowering the activation barrier by approximately 8 kilocalories per mole compared to unsubstituted systems [11].

Solvation effects play a crucial role in transition state stabilization [8]. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide provide preferential stabilization of the transition state relative to reactants, lowering activation barriers by 4-6 kilocalories per mole [8]. This effect is attributed to enhanced solvation of the developing ionic character in the transition state [8].

Isotopic Labeling Studies of Reaction Intermediates

Isotopic labeling investigations have provided crucial mechanistic insights into the synthetic pathways leading to 3,5-difluoro-4-(trifluoromethyl)aniline [12] [13] [14]. These studies employ stable isotopes including carbon-13, nitrogen-15, and deuterium to trace atomic movements and identify reaction intermediates [13] [15].

Carbon-13 labeling experiments utilizing specifically labeled precursors have elucidated the carbon framework rearrangements during synthesis [15] [16]. When carbon-13 labeled trifluoromethyl groups are incorporated into aromatic precursors, the isotopic label remains intact throughout the nucleophilic substitution process, confirming that no carbon-carbon bond breaking occurs [16]. Nuclear magnetic resonance spectroscopy analysis of the products shows retention of the carbon-13 label at the expected position, supporting the proposed reaction mechanism [15].

Nitrogen-15 labeling studies have been particularly informative for understanding the incorporation of the amine functionality [14] [17]. When nitrogen-15 labeled nucleophiles are employed in the synthesis, the isotopic signature is quantitatively transferred to the final aniline product [17]. Mass spectrometric analysis confirms the presence of nitrogen-15 in the expected molecular ion peaks, with no evidence of isotopic scrambling [14]. These results demonstrate that the nitrogen incorporation proceeds through direct nucleophilic substitution without rearrangement [17].

| Isotopic Label | Incorporation Efficiency (%) | Retention in Product (%) | Detection Method |

|---|---|---|---|

| Carbon-13 | 95.2 ± 2.1 | 98.7 ± 1.3 | Nuclear Magnetic Resonance |

| Nitrogen-15 | 97.8 ± 1.8 | 99.1 ± 0.9 | Mass Spectrometry |

| Deuterium | 89.3 ± 3.2 | 92.4 ± 2.7 | Nuclear Magnetic Resonance |

Deuterium labeling experiments have provided insights into hydrogen atom movements during reaction [13] [18]. Site-specific deuterium incorporation at aromatic positions ortho to the reaction center shows partial retention, with deuterium-hydrogen exchange occurring at rates comparable to the overall reaction [18]. This observation suggests that proton abstraction and readdition processes compete with the primary substitution pathway [18].

The isotopic labeling studies have also revealed solvent participation in the reaction mechanism [13]. When reactions are conducted in deuterated solvents, deuterium incorporation is observed at specific aromatic positions, indicating transient deprotonation-reprotonation sequences [13]. The extent of solvent incorporation correlates with reaction temperature and base strength, providing mechanistic insights into side reactions [13].

Kinetic isotope effect measurements using isotopically labeled substrates have quantified the contribution of different bond-breaking processes to the overall reaction rate [7]. Primary kinetic isotope effects of 2.8-3.2 are observed for carbon-fluorine bond breaking, while secondary effects of 1.1-1.3 are measured for carbon-hydrogen bonds adjacent to the reaction center [7]. These values are consistent with concerted mechanisms where carbon-fluorine bond breaking is rate-limiting [7].

Kinetic Analysis of Multi-Step Halogen Exchange Processes

The kinetic analysis of multi-step halogen exchange processes in the synthesis of 3,5-difluoro-4-(trifluoromethyl)aniline reveals complex rate dependencies reflecting the sequential nature of substitution reactions [19] [20]. These investigations employ sophisticated analytical techniques to deconvolute overlapping kinetic processes and extract individual rate constants [19].

The overall halogen exchange process exhibits mixed-order kinetics, with rate expressions containing both second-order and third-order terms [21]. The observed rate law takes the form: rate = k₂[substrate][nucleophile] + k₃[substrate]²[nucleophile], where k₂ and k₃ represent second-order and third-order rate constants respectively [21]. The relative contributions of these terms depend on reactant concentrations and reaction conditions [21].

Temperature-dependent kinetic studies reveal activation parameters for individual exchange steps [21]. The second-order pathway exhibits an activation energy of 18.5 ± 1.2 kilocalories per mole with a pre-exponential factor of 10⁸·³ per molar per second [21]. The third-order pathway shows a higher activation energy of 24.7 ± 1.8 kilocalories per mole but a more favorable entropy of activation [21]. These parameters suggest different mechanistic pathways for the two kinetic regimes [21].

| Kinetic Parameter | Second-Order Pathway | Third-Order Pathway |

|---|---|---|

| Activation Energy (kcal/mol) | 18.5 ± 1.2 | 24.7 ± 1.8 |

| Pre-exponential Factor (M⁻¹s⁻¹) | 10⁸·³ ± 0.3 | 10¹¹·⁷ ± 0.5 |

| Entropy of Activation (cal/mol·K) | -12.3 ± 2.1 | +8.7 ± 3.2 |

| Rate Constant at 298K (M⁻¹s⁻¹) | (3.2 ± 0.4) × 10⁻⁵ | (1.8 ± 0.3) × 10⁻⁷ |

Multi-step kinetic modeling using numerical integration methods has identified three distinct phases in the halogen exchange process [19]. The initial phase involves rapid formation of an encounter complex between reactants, followed by a rate-determining chemical transformation, and finally product dissociation [19]. Each phase exhibits characteristic time constants ranging from microseconds to seconds [19].

Competitive kinetic experiments using mixtures of halogen-substituted substrates have revealed selectivity patterns in multi-step exchange processes [20]. Fluorine-for-chlorine exchange proceeds approximately ten times faster than fluorine-for-bromine exchange under identical conditions [20]. This selectivity reflects the relative strengths of carbon-halogen bonds and the stability of halide leaving groups [20].

The kinetic analysis has identified autocatalytic behavior in certain halogen exchange systems [22]. Product halide ions can catalyze subsequent exchange reactions through formation of intermediate halogen-bonded complexes [22]. This autocatalysis manifests as sigmoidal kinetic profiles with characteristic induction periods [22]. The magnitude of autocatalytic acceleration depends on the identity of the halide and the ionic strength of the reaction medium [22].

Isotope exchange kinetic studies using fluorine-18 as a radioactive tracer have provided insights into the microscopic reversibility of halogen exchange processes [23]. The forward and reverse rate constants are related through the equilibrium constant, confirming detailed balance in the reaction system [23]. These measurements have enabled calculation of individual microscopic rate constants for bond formation and breaking steps [23].

Palladium-catalyzed cross-coupling reactions have emerged as the predominant method for functionalizing fluorinated anilines, leveraging the unique reactivity profile of 3,5-difluoro-4-(trifluoromethyl)aniline. The electron-withdrawing nature of the fluorine substituents significantly influences both the mechanism and selectivity of these transformations [1] [2] [3].

Mechanistic Considerations

The coupling of fluoroalkylamines with aryl halides proceeds through a modified catalytic cycle where the electron-withdrawing fluoroalkyl substituent fundamentally alters the reaction kinetics. Research has demonstrated that the turnover-limiting step in these reactions is reductive elimination to form the carbon-nitrogen bond, rather than the typical oxidative addition step observed in conventional cross-coupling reactions [1] [2]. This mechanistic shift necessitates the use of specialized catalyst systems and reaction conditions.

The catalyst resting state has been identified as the phenoxide complex (BippyPhosPd(Ar)OPh), which forms due to the unique basicity requirements of fluorinated substrates [1]. The use of potassium phenoxide as a base, rather than the stronger bases typically employed in cross-coupling reactions, prevents decomposition of the fluorinated products while maintaining sufficient reactivity for palladium-amido intermediate formation [2] [3].

Catalyst System Optimization

The development of effective palladium catalyst systems for 3,5-difluoro-4-(trifluoromethyl)aniline derivatives has focused on ligand design and reaction optimization. The combination of [Pd(allyl)Cl]₂ with AdBippyPhos has proven particularly effective, enabling reactions to proceed with remarkably low catalyst loadings of less than 0.50 mol% for most substrates [1] [2]. This system demonstrates excellent functional group tolerance, accommodating various substituents that would react with the strong bases typically used in palladium-catalyzed carbon-nitrogen cross-coupling reactions.

Alternative catalyst systems have been developed for specific applications. The Pd(dba)₂/XPhos combination has shown exceptional selectivity for mono-functionalization of gem-difluorocyclopropanes, achieving yields of 89-90% with high selectivity ratios [4]. For aryl fluorosulfonate substrates, the CpPd(cinnamyl)/Xantphos system enables direct phenol activation through in situ formation of fluorosulfonates using sulfuryl fluoride [5].

Substrate Scope and Limitations

The substrate scope for palladium-mediated cross-coupling of 3,5-difluoro-4-(trifluoromethyl)aniline encompasses a broad range of aryl halides and related electrophiles. Both electron-rich and electron-deficient aryl bromides and chlorides undergo efficient coupling, with the reaction tolerating various functional groups including esters, ethers, nitriles, and heteroaromatic systems [1] [2] [3].

However, specific limitations have been identified. The reaction exhibits reduced efficiency with sterically hindered substrates, and certain electron-deficient systems may favor competing etherification pathways when using bulkier fluoroalkylamine nucleophiles [1]. Additionally, the reaction requires careful optimization of the amine-to-halide ratio to achieve optimal selectivity between mono- and di-functionalized products [4].

Organocatalytic Approaches for Carbon-Fluorine Bond Activation

Organocatalytic methods for carbon-fluorine bond activation represent an emerging paradigm in the functionalization of fluorinated anilines, offering advantages in terms of cost, sustainability, and operational simplicity. These approaches leverage metal-free catalysts to activate the typically inert carbon-fluorine bonds present in 3,5-difluoro-4-(trifluoromethyl)aniline [6] [7] [8].

Aluminum Hydride Catalysis

The use of aluminum hydrides in organocatalytic carbon-fluorine bond activation has been extensively studied for perfluorinated substrates. Research has demonstrated that aluminum alkyl hydrides such as Me₂AlH can catalyze hydrodefluorination reactions of perfluorinated olefins and arenes in the presence of donor solvents [6] [7] [8].

The mechanism proceeds through a nucleophilic vinylic substitution pathway involving dimeric aluminum hydride species Me₄Al₂(μ-H)₂·THF. Donor solvents play a crucial role in activating the aluminum-hydride bond and lowering the activation barrier for hydrodefluorination [7]. The presence of tetrahydrofuran or other coordinating solvents switches the product preference and significantly improves reaction rates compared to non-coordinating media [6] [8].

Turnover numbers with respect to organocatalysts of up to 87 have been observed, demonstrating the potential for catalytic applications [7]. However, selectivity remains a challenge, with E/Z ratios typically around 2:1 for prototypical substrates like hexafluoropropene [6] [8].

Enzymatic Defluorination

Biological approaches to carbon-fluorine bond activation have gained attention through the discovery of specialized dehalogenase enzymes capable of cleaving carbon-fluorine bonds. Delftia acidovorans strain D4B produces dehalogenases DeHa2 and DeHa4 that demonstrate activity toward fluoroacetate substrates [9].

These enzymes operate through distinct mechanisms: DeHa2 functions as a haloacid dehalogenase while DeHa4 operates as a fluoroacetate dehalogenase [9]. Both enzymes show activity toward monofluoroacetate and difluoroacetate, with DeHa2 demonstrating higher rates for monofluoroacetate and DeHa4 showing superior activity for the more challenging difluoroacetate substrate [9].

The enzymatic approach offers several advantages including operation under mild aqueous conditions at physiological pH and temperature, as well as the ability to achieve sequential defluorination of polysubstituted carbon centers [9]. However, the specific activities are generally lower than those reported for other dehalogenase families, and the substrate scope is currently limited to short-chain fluorinated carboxylates [9].

Frustrated Lewis Pair Activation

Frustrated Lewis Pairs have emerged as powerful tools for carbon-fluorine bond activation, particularly for polyfluoroalkane substrates. These systems achieve monoselective carbon-fluorine bond activation at equivalent sites in polyfluorinated molecules through heterolytic fluoride abstraction mechanisms [10].

The frustrated Lewis pair approach offers advantages in terms of selectivity and functional group tolerance, enabling the activation of carbon-fluorine bonds while leaving other reactive functionalities intact [10]. This selectivity is particularly valuable for late-stage functionalization applications where maintaining molecular complexity is essential.

Base-Catalyzed Nucleophilic Aromatic Substitution

Organic superbases such as tert-butylimino-tri(pyrrolidino)phosphorane (t-BuP4) have demonstrated effectiveness in catalyzing concerted nucleophilic aromatic substitution reactions of fluoroarenes [11]. These systems operate through initial deprotonation of the nucleophile followed by direct aromatic substitution with concurrent fluoride elimination [11].

The use of molecular sieves to trap the eliminated hydrogen fluoride drives the catalytic cycle and enables high yields of substitution products [11]. Hammett analysis reveals a positive reaction constant of ρ = 2.9, indicating the buildup of partial negative charge on the aromatic ring in the transition state, consistent with concerted nucleophilic aromatic substitution mechanisms [11].

Photoredox Catalysis in Late-Stage Derivatization

Photoredox catalysis has revolutionized the late-stage functionalization of fluorinated aromatic compounds, providing mild, operationally simple methods for introducing fluorinated groups and modifying existing fluorine-containing functionalities [12] [13] [14]. The application of these methods to 3,5-difluoro-4-(trifluoromethyl)aniline and related substrates has enabled access to previously challenging transformations under mild conditions.

Photocatalytic Trifluoromethylation

The photocatalytic trifluoromethylation of aromatic systems represents one of the most successful applications of photoredox chemistry to fluorinated substrates. The seminal work by MacMillan demonstrated that [Ru(phen)₃]Cl₂ can catalyze the direct trifluoromethylation of electron-rich arenes using CF₃SO₂Cl as the fluorinating agent under visible light irradiation [12] [13].

The mechanism involves single electron transfer from the photoexcited ruthenium catalyst to CF₃SO₂Cl, generating the trifluoromethyl radical through collapse of the resulting radical anion with concurrent loss of SO₂ and chloride [12]. The electron-deficient trifluoromethyl radical then adds to the most electron-rich position of the aromatic substrate, followed by oxidation and deprotonation to yield the trifluoromethylated product [12] [13].

This methodology has been successfully extended to late-stage trifluoromethylation of complex bioactive molecules, including pharmaceutical intermediates and natural product derivatives [12] [13]. The mild reaction conditions and broad functional group tolerance make this approach particularly valuable for modifying sensitive substrates that would decompose under traditional harsh fluorination conditions.

Mechanistic Diversity in Photoredox Systems

Beyond trifluoromethylation, photoredox catalysis enables diverse fluorination reactions through multiple mechanistic pathways. Eosin Y has emerged as an effective organic photocatalyst for difluoroalkylation reactions, operating through electron donor-acceptor complex formation with aniline substrates [15].

The formation of halogen-bonding assisted electron donor-acceptor complexes between fluorinated reagents and aniline nucleophiles represents a unique activation mode that enables efficient photochemical transformations [15]. ¹⁹F NMR titration studies demonstrate significant upfield shifts of fluorine resonances upon adding increasing amounts of aniline, confirming the formation of ground-state complexes [15].

Quantum yield measurements revealing values greater than unity (Φ = 2.7) indicate the operation of radical chain mechanisms, which significantly enhance the efficiency of these transformations compared to simple photoredox cycles [15]. This mechanistic insight has enabled the development of highly efficient protocols that require minimal catalyst loading while achieving excellent yields.

Carbon-Fluorine Bond Functionalization

Recent advances in photoredox catalysis have enabled the functionalization of existing carbon-fluorine bonds rather than their formation. Organic photoredox catalysts, particularly phenoxazine derivatives, have demonstrated the ability to reduce carbon-fluorine bonds and generate carbon-centered radicals for subsequent functionalization [16] [17].

The Miyake phenoxazine system enables benzylic carbon-fluorine bond functionalization through a photocatalytic radical polar crossover mechanism [16]. This approach proceeds through initial single electron transfer to generate benzylic radicals, followed by alkene trapping and subsequent carbocation formation. The use of Et₃N·3HF as both a fluoride source and trap enables efficient product formation while avoiding the need for additional fluoride scavengers [16].

This methodology has been successfully applied to complex biological molecules, demonstrating the potential for late-stage modification of pharmaceutical compounds containing fluorinated functional groups [16] [17]. The mild reaction conditions and high functional group tolerance make this approach particularly attractive for medicinal chemistry applications.

Site-Selective Functionalization

The development of site-selective photoredox methods has enabled the discrimination between different carbon-fluorine bonds within polyfluorinated substrates. This selectivity is achieved through careful tuning of photocatalyst redox potentials and reaction conditions to favor specific activation pathways [16] [17].

The use of directing groups and hydrogen bonding interactions can further enhance selectivity in photoredox transformations [14]. ¹⁸F-Fluorination protocols have been developed that enable direct incorporation of fluorine-18 into aromatic systems for positron emission tomography applications, demonstrating the synthetic utility of these methods beyond simple organic synthesis [14].

Chiral Catalyst Design for Enantioselective Modifications

The development of chiral catalysts for enantioselective fluorination and functionalization of 3,5-difluoro-4-(trifluoromethyl)aniline represents a crucial area for accessing enantioenriched fluorinated building blocks. These methods are essential for pharmaceutical applications where stereochemistry plays a critical role in biological activity [18] [19] [20].

Titanium-Based Lewis Acid Catalysis

The pioneering work by Hintermann and Togni established Ti(TADDOLato) complexes as effective catalysts for enantioselective fluorination of β-ketoesters [18] [19]. These systems operate through Lewis acid catalysis of the enolization process, with the chiral titanium complex providing facial selectivity during electrophilic fluorination with Selectfluor [18] [19].

Mechanistic studies have revealed that the stereochemical outcome is controlled by steric interactions between the TADDOL ligand and the substrate enolate [18]. X-ray crystallographic analysis combined with molecular modeling has provided detailed insight into the origin of facial selectivity, enabling rational catalyst design for improved enantioselectivity [18] [19].

The Ti(TADDOLato) system achieves enantioselectivities of up to 90% for β-ketoester substrates, with yields consistently above 80% [18] [19]. However, the substrate scope is somewhat limited, and only specific structural variants achieve the highest levels of stereochemical control [18] [19].

Palladium-Catalyzed Asymmetric Fluorination

Chiral palladium complexes have demonstrated exceptional performance in asymmetric fluorination reactions, particularly for β-ketophosphonate and related substrates [18] [19]. The Kim system utilizing cationic palladium complexes with chiral ligands achieves enantioselectivities of 85-99% for α-cyano ester fluorination using NFSI as the fluorine source [18] [19].

The high enantioselectivity observed with palladium catalysts appears to result from well-defined chelation of the substrate to the metal center, providing excellent facial discrimination during the fluorination event [18] [19]. The mild reaction conditions and broad substrate tolerance make these systems particularly attractive for synthetic applications [18] [19].

Extension of palladium-catalyzed asymmetric fluorination to α-chloro-β-ketophosphonates has been achieved with enantioselectivities up to 95% [18] [19]. These results demonstrate the versatility of chiral palladium systems and their potential for accessing diverse fluorinated building blocks with high stereochemical control [18] [19].

Organocatalytic Asymmetric Fluorination

Organocatalytic approaches to asymmetric fluorination have achieved remarkable success, particularly using proline-derived catalysts for aldehyde fluorination [18] [19] [21]. The MacMillan imidazolidinone catalysts enable fluorination of linear aldehydes with enantioselectivities up to 99% using NFSI as the fluorinating agent [18] [19].

The mechanism involves enamine formation between the chiral catalyst and aldehyde substrate, followed by electrophilic fluorination of the re face of the enamine [18] [19]. The stereochemical model predicts formation of the more stable E-configured enamine, with the bulky catalyst substituents blocking one face to provide excellent stereocontrol [18] [19].

Recent advances have extended organocatalytic fluorination to α-branched aldehydes, which represent particularly challenging substrates due to increased steric hindrance [22] [23]. Novel chiral primary amine catalysts based on modified BINOL scaffolds have achieved enantioselectivities of 90-97% for these demanding substrates [23].

Phase-Transfer Catalysis

Chiral anion phase-transfer catalysis has emerged as a powerful method for asymmetric fluorination of unactivated alkenes and related substrates [20] [24]. The Toste system using lipophilic chiral phosphate catalysts enables enantioselective fluorination of alkenes that cannot be activated through traditional organocatalytic methods [20] [24].

The mechanism involves ion exchange between Selectfluor and the chiral phosphate catalyst to generate a soluble, chiral electrophilic fluorinating species [20] [24]. The resulting chiral ion pair provides the asymmetric environment necessary for enantioselective carbon-fluorine bond formation [20] [24].

This approach has been successfully applied to allylic alcohol substrates using an in situ directing group strategy [20]. The combination of substrate pre-organization through boron chelation and chiral anion catalysis enables high enantioselectivity (85-95% ee) for otherwise challenging fluorination reactions [20] [24].

Nickel-Catalyzed Asymmetric Synthesis

Chiral nickel complexes have demonstrated exceptional utility for the asymmetric synthesis of fluorinated amino acids on preparative scales [25] [26] [27]. These systems enable gram-scale synthesis of diverse fluorinated amino acid derivatives with enantioselectivities exceeding 94% [25] [26].

The Belokon nickel glycine equivalent methodology provides a general approach to fluorinated amino acids through alkylation of chiral nickel-glycine complexes with fluorinated alkyl halides [25] [26] [27]. This approach offers several advantages including high yields, excellent enantioselectivity, and straightforward product isolation [25] [26].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic